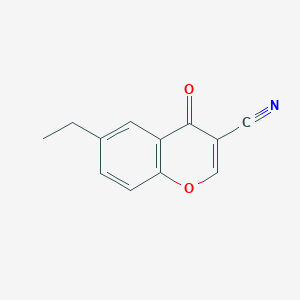

3-Cyano-6-ethylchromone

Description

Overview of Chromones as Privileged Heterocyclic Scaffolds in Chemical and Biological Sciences

Chromones, also known as 4H-chromen-4-ones or benzo-γ-pyrones, are a significant class of oxygen-containing heterocyclic compounds. tandfonline.com Their structure features a benzene (B151609) ring fused to a γ-pyrone ring. researchgate.net This core structure is integral to a wide variety of natural products, including flavonoids and isoflavonoids, and is abundantly found in the plant kingdom. researchgate.netnih.govresearchgate.net

In the fields of medicinal chemistry and drug discovery, the chromone (B188151) nucleus is widely regarded as a "privileged scaffold". tandfonline.comnih.govresearchgate.netnih.gov This designation stems from its ability to bind to various types of receptors, leading to a diverse range of pharmacological activities. nih.gov Chromone derivatives have demonstrated numerous biological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, antioxidant, and anti-allergenic properties. tandfonline.comnih.govnumberanalytics.com The structural diversity that can be achieved by modifying the chromone skeleton has proven invaluable in the search for new therapeutic agents. nih.gov This versatility and broad bioactivity underscore the importance of chromones in both chemical and biological sciences. researchgate.net

Historical Context and Evolution of Chromone Chemistry Research

The study of chromones has a long history, with the tribal name "Chromone" first being used by Bloch and Kostaniecki in 1900. ijmrset.com The investigation into this class of compounds can be traced back to the early 20th century when they were first isolated from natural sources. numberanalytics.com A notable early example is Khellin (B1673630), a chromone extracted from the seeds of the Ammi visnaga plant, which has been used for centuries as a smooth muscle relaxant. karger.com Its potential application for bronchial asthma was reported in 1947. karger.com

This discovery spurred further investigation, and in the 1950s, dedicated research programs were established to synthesize and develop modifications of khellin for asthma treatment. karger.com This marked a shift towards synthetic chemistry to explore the therapeutic potential of the chromone scaffold. numberanalytics.com Early synthetic methods often required harsh acidic conditions. ijmrset.com However, advances in synthetic chemistry have since led to the development of more efficient and milder methods for creating chromone derivatives. numberanalytics.comijmrset.com Modern research continues to focus on synthesizing novel chromone derivatives with enhanced biological activities and improved pharmacokinetic profiles. numberanalytics.com

Importance of Substituent Effects on Chromone Derivatives

The biological activity and chemical properties of chromone derivatives are profoundly influenced by the nature, position, and number of substituents on the core scaffold. nih.gov The strategic placement of different functional groups on either the benzene or the pyrone ring can dramatically alter the compound's pharmacological profile. nih.govacs.org

Research has shown that electron-withdrawing groups, such as halogens or nitro groups, can enhance the biological activity of certain chromone derivatives. acs.org For instance, studies on chroman-4-one derivatives revealed that electron-poor compounds were generally more potent inhibitors of specific enzymes than electron-rich ones. acs.org The size of the substituents is also a critical factor; larger substituents in certain positions, like the 6- and 8-positions, have been found to be necessary for significant inhibitory activity. acs.orggu.se Conversely, introducing other groups, such as a hydroxyl group on an aromatic ring or a methyl group on the chromone core, has been shown to decrease activity in some contexts. nih.gov This sensitivity to substitution allows for the fine-tuning of the molecule's properties, making the study of substituent effects a cornerstone of chromone-based drug design. nih.govconicet.gov.ar

Table 1: Influence of Substituents on Chromone Activity| Substituent Type/Position | General Effect on Biological Activity | Example/Note |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Generally enhances activity. acs.org | Dichloro-substituted derivatives can be more active than mono-substituted ones. nih.gov |

| Electron-Donating Groups (e.g., -OCH₃, -NMe₂) | Often decreases inhibitory activity. acs.org | An electron-donating methoxy (B1213986) group at the 6-position decreased activity. acs.org |

| Size of Substituent (Positions 6 & 8) | Larger substituents can be favorable for activity. acs.org | Replacement of chloro with larger bromo was tolerated, while smaller fluoro was less active. acs.org |

| Hydroxyl Group (-OH) | Incorporation on an aromatic ring can decrease activity. nih.gov | - |

| Carboxylic Group (-COOH) | Can prove more active compared to methyl or hydroxyl groups. nih.gov | Chromone 3-carboxylic acid can be an effective inhibitor. mdpi.com |

| Unsubstituted (Aromatic System) | Loss of inhibitory activity, indicating substituents are necessary. acs.org | - |

Specific Academic Research Focus on 3-Cyano-6-ethylchromone

This compound is a specific derivative that has garnered interest as a versatile building block in organic synthesis. chemimpex.com The rationale for its investigation is rooted in the unique reactivity conferred by its specific substituents. The presence of a strong electron-withdrawing cyano (-C≡N) group at the C-3 position crucially alters the chemical reactivity of the γ-pyrone ring, making it susceptible to nucleophilic attack and subsequent transformations. researchgate.net This enhanced reactivity provides a broad synthetic potential for creating more complex molecules. researchgate.net

This compound serves as a key intermediate in the synthesis of a variety of other molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com For example, it has been utilized in the development of agents targeting neurological disorders. chemimpex.com Furthermore, this compound exhibits notable fluorescence properties, making it a valuable precursor for creating fluorescent probes used in biological imaging and analytical chemistry. chemimpex.com Its stability and compatibility with various reaction conditions further enhance its utility as a reliable starting material for synthetic projects. chemimpex.com

Table 2: Physicochemical Properties of this compound| Property | Value |

|---|---|

| CAS Number | 50743-19-6 sigmaaldrich.com |

| Molecular Formula | C₁₂H₉NO₂ uni.lu |

| Molecular Weight | 199.21 g/mol sigmaaldrich.com |

| Appearance | Pale yellow crystalline solid chemimpex.comsigmaaldrich.com |

| Melting Point | 121-127 °C sigmaaldrich.com |

| IUPAC Name | 6-ethyl-4-oxo-4H-chromene-3-carbonitrile sigmaaldrich.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

Despite its recognized utility as a synthetic intermediate, a comprehensive survey of the academic literature reveals significant gaps in the research specifically concerning this compound. While the broader class of chromones and even closely related derivatives like 6-methylchromone-3-carbonitrile have been the subject of numerous studies, this compound itself appears to be under-investigated. semanticscholar.orgresearchgate.net

The primary gaps are:

Limited Reaction Chemistry: There is a lack of extensive studies detailing the reactivity of this compound with a wide array of nucleophilic and electrophilic reagents. The full scope of its synthetic potential in cascade reactions or multicomponent reactions to build diverse heterocyclic systems remains largely unexplored.

Scant Biological Data: While general applications are mentioned, there is a scarcity of published, in-depth biological evaluations. Comprehensive screening of this compound for a wide range of pharmacological activities (e.g., anticancer, antimicrobial, antioxidant, enzyme inhibition) is not readily available in peer-reviewed literature.

Mechanism of Action: For the applications that are suggested, such as in developing agents for neurological disorders, the underlying mechanisms of action are not well-elucidated. chemimpex.com

Structure-Activity Relationship (SAR) Studies: There is no systematic SAR data available for a series of derivatives synthesized directly from this compound. This information would be crucial for optimizing its structure for specific biological targets.

Aims and Objectives of the Academic Investigation of this compound

Based on the identified gaps in the current literature, a focused academic investigation of this compound is warranted. The primary aims of such a study would be to systematically explore its synthetic utility and to comprehensively characterize its biological profile.

Aim 1: To systematically investigate and expand the synthetic applications of this compound.

Objective 1.1: To study the reaction of this compound with various carbon, nitrogen, and sulfur nucleophiles to understand its reactivity patterns, particularly focusing on ring-opening and subsequent heterocyclization reactions.

Objective 1.2: To utilize this compound as a key building block in multicomponent reactions to synthesize novel and complex heterocyclic scaffolds.

Objective 1.3: To synthesize a library of new derivatives by modifying the cyano and ethyl groups, as well as the chromone core itself.

Aim 2: To conduct a thorough evaluation of the biological activities of this compound and its newly synthesized derivatives.

Objective 2.1: To perform in vitro screening of the parent compound and its derivatives for a range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Objective 2.2: To investigate its potential as a fluorescent probe for cellular imaging, leveraging its inherent fluorescent properties. chemimpex.com

Objective 2.3: For any identified "hit" compounds, to conduct preliminary mechanism-of-action studies and establish a structure-activity relationship (SAR) to guide future optimization efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYXAOXVOYEENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409387 | |

| Record name | 6-ethyl-4-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-19-6 | |

| Record name | 6-Ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50743-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethyl-4-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-6-ethylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 6 Ethylchromone and Its Derivatives

Established Synthetic Routes for Chromone (B188151) Scaffolds Bearing Cyano and Alkyl Substituents

The construction of the chromone ring system with specific substituents at the C-3 and C-6 positions can be achieved through several reliable methods. These routes are foundational for the targeted synthesis of compounds like 3-Cyano-6-ethylchromone.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org It is particularly well-suited for the synthesis of 3-formylchromones, which are key precursors to 3-cyanochromones. The reaction typically involves treating a substituted 2-hydroxyacetophenone with the Vilsmeier reagent, which is generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comresearchgate.net

The mechanism is understood to proceed through a double formylation of the starting o-hydroxyacetophenone, followed by a cyclization step with concurrent dehydration to form the chromone ring. researchgate.net This one-step process provides direct access to 3-formylchromones. researchgate.netresearchgate.net To obtain the target 3-cyano group, the 3-formylchromone intermediate is typically converted to the corresponding oxime, which is then dehydrated using various reagents to yield the nitrile functionality.

General Scheme for Vilsmeier-Haack Synthesis of 3-Formylchromone:

Reactants : Substituted 2-hydroxyacetophenone, DMF, POCl₃

Process : Electrophilic substitution to form an iminium species, followed by hydrolysis. wikipedia.org

Product : 3-Formylchromone derivative.

The synthesis of the chromone core fundamentally relies on the cyclization of a C₆-C₃ aromatic precursor. Various methods have been developed that utilize substituted phenols and ketones to construct the heterocyclic ring. A common strategy involves the reaction of an o-hydroxyacetophenone (a substituted phenol-ketone) with a reagent that can provide the remaining two carbons (C-2 and C-3) of the pyranone ring.

Electrophilic cyclization of functionally-substituted alkynes has also emerged as a potent technique for preparing a wide array of heterocyclic compounds, including chromones. researchgate.net This method involves designing a diarylalkyne with appropriate functional groups that can undergo cyclization in the presence of an electrophile like iodine or N-bromosuccinimide (NBS). researchgate.net

Modern synthetic chemistry emphasizes step and atom economy, for which tandem and cascade reactions are ideally suited. These processes involve multiple bond-forming events in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. Several such strategies have been applied to chromone synthesis.

Base-promoted tandem reactions have been successfully developed for the synthesis of chromone derivatives from easily accessible starting materials. ecnu.edu.cn Another efficient approach involves a tandem reaction between ynones and methyl salicylates, which furnishes a broad range of 3-acyl chromones under mild, transition-metal-free conditions. organic-chemistry.org Cascade reactions, such as the annulation of ortho-hydroxyphenyl enaminones, also provide a versatile route to the chromone scaffold. researchgate.net These methods are highly valued for their ability to generate diverse chromone structures efficiently. researchgate.net

Targeted Synthesis of this compound

The specific synthesis of this compound (CAS Number: 50743-19-6) chemimpex.com can be approached by adapting the general methodologies described above. The key starting material would be 1-(5-ethyl-2-hydroxyphenyl)ethanone.

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. Factors such as the choice of solvent, base, temperature, and reaction time are critical. For instance, in domino reactions leading to chromone-related structures, a screening of different bases and solvents revealed significant effects on the reaction outcome. researchgate.net

A hypothetical optimization for a key cyclization step could involve testing various conditions, as illustrated in the table below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (Et₃N) | Ethanol (B145695) | 80 | 12 | 45 |

| 2 | DBU | DMF | 100 | 6 | 78 |

| 3 | Potassium Carbonate (K₂CO₃) | DMF | 100 | 8 | 85 |

| 4 | DBU | NMP | 120 | 4 | 82 |

| 5 | Potassium Carbonate (K₂CO₃) | DMF | 120 | 6 | 91 |

This table is illustrative and represents a typical optimization study for a synthetic reaction.

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of chromone synthesis.

Metal-Free Catalysis : Organocatalysis provides a powerful alternative to metal-based systems. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine can effectively catalyze cascade reactions to form chromone derivatives. researchgate.net Similarly, Brønsted acids such as p-toluenesulfonic acid (p-TSA) can promote cascade reactions for constructing related heterocyclic frameworks from 3-formylchromones. researchgate.net

Metal-Mediated Catalysis : Transition metals are widely employed in the synthesis of chromones. Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with alkynes is a modern approach to 3-substituted chromones. organic-chemistry.org Palladium catalysts have been used for dehydrogenation and arylation reactions to access flavanones from chromanones, showcasing the utility of these metals in modifying the chromone core. organic-chemistry.org

Nanomaterial-Based Catalysis : The use of nanomaterials as catalysts is a growing field. For instance, magnetic nanocatalysts have been developed for the environmentally friendly, solvent-free synthesis of β-enaminones, which are valuable precursors for chromone annulation reactions. researchgate.net The high surface area and potential for recovery and reuse make nanocatalysts an attractive option for sustainable chemical production.

Derivatization Strategies of this compound

The unique structural features of this compound, including the reactive cyano group, the alkyl substituent, and the chromone nucleus, offer multiple avenues for derivatization. These modifications can be strategically employed to modulate the compound's chemical and biological properties.

The cyano group at the 3-position of the chromone ring is a versatile functional handle for a variety of chemical transformations. quimicaorganica.org Its electron-withdrawing nature influences the reactivity of the pyrone ring. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-carboxy-6-ethylchromone) or amide (3-carboxamido-6-ethylchromone), respectively. These derivatives can serve as precursors for further functionalization.

Reduction: The cyano group can be reduced to a primary amine (3-aminomethyl-6-ethylchromone) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, significantly altering the molecule's properties.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions with azides to form tetrazole derivatives, which are of interest in medicinal chemistry.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

Below is a table summarizing potential transformations at the 3-cyano group:

| Reagent(s) | Product Functional Group |

| H₃O⁺, Δ | Carboxylic Acid |

| H₂O₂, base | Amide |

| LiAlH₄, then H₂O | Primary Amine |

| NaN₃, NH₄Cl | Tetrazole |

| R-MgBr, then H₃O⁺ | Ketone |

Interactive Data Table: Click on a reagent to see the corresponding product functional group.

The 6-ethyl group on the benzene (B151609) ring can also be a site for chemical modification, primarily through reactions involving the benzylic position. msu.edu

Oxidation: The ethyl group can be oxidized under controlled conditions to an acetyl group (6-acetyl-3-cyanochromone) or, with stronger oxidizing agents, to a carboxylic acid group (3-cyano-4-oxo-4H-chromene-6-carboxylic acid). msu.edu

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position, leading to 6-(1-bromoethyl)-3-cyanochromone. This derivative can then undergo nucleophilic substitution reactions.

Dehydrogenation: It may be possible to introduce a double bond to form a 6-vinyl derivative, which could then be used in polymerization or other addition reactions.

The following table outlines potential modifications of the 6-ethyl substituent:

| Reagent(s) | Product Functional Group |

| KMnO₄, H⁺, Δ | Carboxylic Acid |

| CrO₃, H₂SO₄ | Acetyl Group |

| NBS, light | Bromoalkyl Group |

Interactive Data Table: Explore the potential products by selecting a reagent.

The chromone ring system itself can undergo various reactions, including electrophilic and nucleophilic substitutions. The existing substituents, the electron-withdrawing 3-cyano group and the electron-donating 6-ethyl group, will direct the position of incoming groups. wikipedia.org

Electrophilic Aromatic Substitution: The 6-ethyl group is an ortho, para-director. gauthmath.com Given that the para position (position 8) is available, and the ortho position (position 5) is also a possibility, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are likely to occur at these positions. uci.edu The electron-withdrawing nature of the rest of the molecule might necessitate forcing conditions.

Nucleophilic Attack: The C-2 position of the chromone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. researchgate.netresearchgate.net The presence of the electron-withdrawing cyano group at C-3 enhances this reactivity. researchgate.net Strong nucleophiles like hydrazines can attack the C-2 position, leading to the opening of the pyrone ring and subsequent rearrangement to form different heterocyclic systems. researchgate.net

A summary of potential functionalization reactions on the chromone ring is provided below:

| Reaction Type | Reagent(s) | Potential Position(s) of Substitution |

| Nitration | HNO₃, H₂SO₄ | 5 or 8 |

| Bromination | Br₂, FeBr₃ | 5 or 8 |

| Sulfonation | SO₃, H₂SO₄ | 5 or 8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5 or 8 |

| Nucleophilic Addition | R-NH₂ | 2 |

Interactive Data Table: Click on a reaction type to view the typical reagents and potential substitution patterns.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. chemijournal.com Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the improvement of energy efficiency. rasayanjournal.co.innih.govresearchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. This can minimize waste and improve atom economy. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Multi-component Reactions: Designing synthetic routes that involve multi-component reactions, where three or more reactants combine in a single step to form the product, can reduce the number of synthetic steps, minimize waste, and increase efficiency. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Cyano-6-ethylchromone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling patterns (multiplicity and coupling constants, J) reveal information about neighboring protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the chromone (B188151) ring system.

The ethyl group at the C-6 position would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The aromatic protons on the chromone backbone would appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing nature of the carbonyl and cyano groups, as well as the electron-donating effect of the ethyl group. The proton at the C-2 position of the chromone ring is typically observed as a sharp singlet at a significantly downfield chemical shift due to the influence of the adjacent oxygen atom and the carbonyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | s | - |

| H-5 | 7.8 - 8.0 | d | ~2.0 |

| H-7 | 7.5 - 7.7 | dd | ~8.5, 2.0 |

| H-8 | 7.3 - 7.5 | d | ~8.5 |

| -CH₂- (ethyl) | 2.7 - 2.9 | q | ~7.5 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.5 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The carbon of the cyano group (C≡N) will also appear in the downfield region, though at a higher field than the carbonyl carbon. The aromatic and olefinic carbons of the chromone ring will have chemical shifts in the range of 100-160 ppm. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 100 - 105 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 140 - 145 |

| C-7 | 120 - 125 |

| C-8 | 115 - 120 |

| C-8a | 150 - 155 |

| -CH₂- (ethyl) | 25 - 30 |

| -CH₃ (ethyl) | 15 - 20 |

| C≡N | 115 - 120 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR spectra provide a wealth of information, complex molecules often require the use of two-dimensional (2D) NMR techniques for unambiguous structural elucidation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in establishing the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule. For this compound, a COSY spectrum would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between different functional groups and for assigning quaternary carbons. For instance, correlations between the H-2 proton and the C-4 and C-3 carbons would confirm the structure of the pyranone ring.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the cyano (C≡N) and carbonyl (C=O) groups.

The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The C=O stretching vibration of the chromone ring is expected to be a strong, sharp band in the range of 1630-1660 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and ethyl groups, as well as C=C stretching vibrations for the aromatic ring.

Table 3: Predicted FT-IR Characteristic Group Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2220 - 2260 |

| C=O | Stretching | 1630 - 1660 |

| C=C (aromatic) | Stretching | 1550 - 1600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-O-C | Asymmetric Stretching | 1200 - 1300 |

Note: Predicted values are based on typical group frequencies and data from similar compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a prominent feature. The symmetric stretching vibrations of the aromatic ring system are often strong in the Raman spectrum. The C=O stretching vibration may also be observed, although its intensity can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For organic molecules like this compound, the absorption of UV-Vis light typically promotes electrons from a lower energy molecular orbital to a higher energy one.

Electronic Transitions and Absorption Maxima

The chromone core of this compound contains several chromophores, including the benzene (B151609) ring, the α,β-unsaturated ketone (enone) system, and the cyano group. These features give rise to characteristic electronic transitions. The primary transitions expected are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the conjugated π-system of the benzopyrone structure. For chromone derivatives, these often result in multiple absorption bands.

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This absorption band is often observed as a shoulder on the longer-wavelength side of the more intense π→π* bands.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Associated Molecular Orbitals | Expected Wavelength Range | Expected Intensity |

| π → π | HOMO to LUMO | Shorter wavelength (e.g., ~250-300 nm) | High |

| n → π | n (Carbonyl Oxygen) to LUMO | Longer wavelength (e.g., ~300-350 nm) | Low |

Note: The data in this table is illustrative and based on the general characteristics of chromone derivatives, not on specific experimental measurements for this compound.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the energy of the molecular orbitals, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism.

Bathochromic Shift (Red Shift): A shift to a longer wavelength. For π→π* transitions, more polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, resulting in a bathochromic shift.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. For n→π* transitions, polar protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This stabilizes the ground state more than the excited state, increasing the energy gap of the transition and causing a hypsochromic shift.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol) would be necessary to experimentally determine these effects.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₉NO₂. Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated.

Interactive Data Table: Theoretical Exact Mass and Predicted Adducts for this compound

| Species | Formula | Theoretical m/z |

| [M] | C₁₂H₉NO₂ | 199.0633 |

| [M+H]⁺ | C₁₂H₁₀NO₂⁺ | 200.0706 |

| [M+Na]⁺ | C₁₂H₉NNaO₂⁺ | 222.0525 |

| [M-H]⁻ | C₁₂H₈NO₂⁻ | 198.0560 |

Source: Predicted values based on the molecular formula. Experimental verification is required.

Fragmentation Patterns and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For chromone derivatives, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the pyrone ring.

For this compound, the following fragmentation pathways are plausible:

Loss of CO: A common fragmentation for carbonyl-containing compounds, leading to the loss of a neutral carbon monoxide molecule (28 Da).

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the heterocyclic ring can occur, often initiated by the cleavage of the C-O and C-C bonds of the pyrone ring. This would lead to the formation of a substituted alkyne and a substituted phenolate (B1203915) radical cation.

Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the benzene ring could result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) or ethylene (B1197577) (CH₂=CH₂, 28 Da) via rearrangement.

A detailed MS/MS study would be required to confirm the exact fragmentation pattern and the relative abundance of the resulting product ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. A crystallographic study would first require the growth of single crystals of sufficient quality. Subsequent analysis of the X-ray diffraction pattern would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Molecular Conformation: The precise arrangement of atoms, including the planarity of the chromone ring system and the orientation of the ethyl and cyano substituents.

Intermolecular Interactions: The presence of any significant interactions, such as π-π stacking between the aromatic rings of adjacent molecules, which dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure remains speculative.

Computational Chemistry and Theoretical Investigations of 3 Cyano 6 Ethylchromone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods are used to predict molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals, such as B3LYP or PBE, are approximations of the exchange-correlation energy. Basis sets, like 6-31G(d,p) or cc-pVDZ, are sets of mathematical functions used to build the molecular orbitals. The selection of an appropriate functional and basis set is a critical step and is often validated against experimental data or higher-level calculations when available. For chromone-like structures, hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy.

Conformational Analysis and Stability

Most molecules can exist in several different spatial arrangements, known as conformations. Conformational analysis aims to find the most stable conformation (the global minimum on the potential energy surface). For a molecule like 3-Cyano-6-ethylchromone, this would involve analyzing the rotation around the single bond connecting the ethyl group to the chromone (B188151) ring to identify the most energetically favorable orientation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors and Chemical Hardness/Softness

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. Chemical hardness (η) is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating greater hardness. Conversely, chemical softness (S) is the reciprocal of hardness and indicates a higher propensity to react. These descriptors are valuable for predicting how a molecule will behave in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms. For this compound, NBO analysis could reveal the extent of electron delocalization across the chromone ring system and the electronic effects of the cyano and ethyl substituents. This information is vital for understanding the molecule's stability and electronic properties.

While the framework for such a computational study is well-established, the specific data and detailed findings for this compound are not available in existing research publications. Future computational studies would be necessary to provide the specific numerical data and detailed analysis for this particular compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental spectra. Methods like DFT have been successfully used to calculate the spectroscopic parameters for various chromone derivatives. d-nb.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For chromone derivatives, theoretical calculations can accurately predict the chemical shifts of protons and carbons in different parts of the molecule, such as the aromatic ring, the pyrone ring, and the substituent groups. d-nb.info For instance, in studies of related chromones, protons near electronegative oxygen atoms are observed to have higher chemical shifts, indicating they are less shielded. d-nb.info Similarly, carbon atoms bonded to electronegative atoms also exhibit higher chemical shifts. d-nb.info A comparison between theoretical and experimental data for a related compound, 2-amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene, highlights the accuracy of these predictions. mdpi.com

Vibrational Spectroscopy (IR): Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) of a molecule. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net For chromone and its derivatives, characteristic vibrational modes can be assigned. For example, the intense peak for the nitrile group (-C≡N) stretching vibration is typically observed around 2200 cm⁻¹. materialsciencejournal.org The C=O stretching vibration of the pyrone ring is also a prominent feature. frontiersin.org The correlation between calculated and experimental frequencies is generally strong, aiding in the precise assignment of vibrational bands. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra, providing information on the maximum absorption wavelengths (λmax). materialsciencejournal.orgdntb.gov.ua These calculations help understand the electronic transitions occurring within the molecule. materialsciencejournal.org For conjugated systems like chromones, the absorption maxima are related to transitions between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua

Interactive Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative 2-Amino-3-cyano-chromene Derivative mdpi.com

| Parameter | Experimental Value | Theoretical Value |

| ¹H NMR (ppm) | ||

| H-4 | 4.68 | Not Reported |

| NH₂ | 6.21 | Not Reported |

| H-5 | 6.49 | Not Reported |

| H-8 | 6.58 | Not Reported |

| IR (cm⁻¹) | ||

| N-H Stretch | 3450, 3338 | Not Reported |

| C≡N Stretch | 2193 | Not Reported |

| C=O Stretch | 1671 | Not Reported |

Note: The table is based on data for 2-amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene as a representative compound due to the lack of specific published data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. dntb.gov.ua

In an MEP map, different colors represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue indicates regions of most positive potential, which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

For a molecule like this compound, the MEP analysis is expected to show:

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the electronegative atoms: the carbonyl oxygen of the pyrone ring and the nitrogen atom of the cyano group. These sites represent the most likely areas for interacting with electrophiles or forming hydrogen bonds. researchgate.net

Positive Potential (Blue): The most positive regions would be located around the hydrogen atoms of the aromatic and ethyl groups, making them susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon framework of the bicyclic ring system would likely show intermediate potential.

This analysis provides crucial insights into intermolecular interactions and helps predict how the molecule might bind to a biological target. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules.

For chromone derivatives, 2D and 3D-QSAR studies have been successfully conducted to understand the structural requirements for various biological activities, such as antifungal and anticancer effects. frontiersin.orgnih.gov

In a typical QSAR study on chromone derivatives, a series of analogues are synthesized and tested for a specific biological activity. frontiersin.org Then, various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to build a model that correlates these descriptors with the observed activity. frontiersin.orgfrontiersin.org

A study on 3-iodochromone derivatives as potential fungicides found that descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 (count of chlorine atoms separated by 6 bonds), and ZCompDipole (Z component of the dipole moment) were major factors influencing fungicidal activity. frontiersin.org The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred). frontiersin.org A robust QSAR model for derivatives of this compound could guide the synthesis of more potent compounds by indicating which structural modifications (e.g., adding specific substituents at certain positions) are likely to enhance biological activity.

Interactive Table 2: Statistical Results of a 2D-QSAR Model for 3-Iodochromone Derivatives frontiersin.org

| Model | Statistical Parameter | Value |

| MLR (Model 1) | Correlation Coefficient (r²) | 0.943 |

| Cross-validated Coefficient (q²) | 0.911 | |

| Predictive r² (r²pred) | 0.837 |

Cheminformatics and Data Mining for Related Chromone Compounds

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to extract meaningful patterns and knowledge. nih.gov These approaches are used to explore the chemical space of chromone derivatives, understand structure-activity relationships (SAR), and identify promising scaffolds for drug design. nih.govmdpi.com

One application involves the use of network-like similarity graphs, where compounds are represented as nodes and connections (edges) are drawn between structurally similar molecules. nih.gov By mapping properties like biological activity onto these networks, researchers can visualize SAR trends. This can reveal "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency, providing valuable information for molecular optimization. nih.gov

Cheminformatics profiling has been used to evaluate the chromone nucleus as a scaffold for developing dual-binding agents, for instance, targeting both monoamine oxidase B (MAO-B) and the A₂A adenosine (B11128) receptor for potential use in Parkinson's disease therapy. nih.gov By analyzing databases of known active compounds, these methods can support the suitability of the chromone core for specific therapeutic applications and guide the design of new derivatives with desired multi-target profiles. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Cyano 6 Ethylchromone

Nucleophilic Attack on the Chromone (B188151) Ring System

The chromone nucleus, particularly the γ-pyrone ring, is inherently electron-deficient, making it susceptible to attack by nucleophiles. This electrophilicity is a key feature of its chemistry.

The introduction of a potent electron-withdrawing cyano (-CN) group at the C-3 position dramatically enhances the electrophilic character of the pyrone ring. researchgate.netnih.gov This group exerts a strong negative inductive (-I) and resonance (-M) effect, which delocalizes the electron density away from the ring system. This delocalization further polarizes the C=C bond of the pyrone ring and the C-4 carbonyl group, making the ring even more electron-deficient and thus, more reactive towards nucleophilic reagents. researchgate.net The cyano group's ability to stabilize a negative charge facilitates the initial attack and subsequent reaction pathways. nih.govnih.gov

Nucleophilic attack on the 3-cyano-6-ethylchromone ring system primarily occurs at two key electrophilic centers: the C-2 and C-4 positions of the γ-pyrone ring.

Attack at C-2: The C-2 position is part of a polarized enol-ether system and is highly susceptible to nucleophilic addition. This attack is often the initial step in many ring-opening reactions. The presence of the C-3 cyano group makes the C-2 position a hard electrophilic center, favoring attack by hard nucleophiles. researchgate.net

Attack at C-4: The C-4 position is a carbonyl carbon, which is a classic electrophilic site. It readily undergoes attack by nucleophiles, particularly in a 1,4-conjugate addition fashion across the enone system.

The regioselectivity of the nucleophilic attack depends on several factors, including the nature of the nucleophile (hard vs. soft) and the reaction conditions. Generally, hard nucleophiles like amines or hydroxide ions tend to favor attack at the C-2 position, leading to the cleavage of the pyrone ring. researchgate.net Softer nucleophiles may favor conjugate addition where the initial attack might be at C-2 followed by rearrangement or direct attack at C-4.

| Position of Attack | Type of Nucleophile | Typical Outcome |

| C-2 | Hard Nucleophiles (e.g., Amines, Hydroxides) | Ring Opening |

| C-4 | Soft Nucleophiles (in conjugate addition) | Addition to the enone system |

Ring Opening and Recyclization Reactions Involving the Pyrone Moiety

A hallmark of the reactivity of 3-substituted chromones is their tendency to undergo ring opening of the pyrone moiety upon nucleophilic attack, followed by recyclization to form new heterocyclic systems. researchgate.netconsensus.app This sequence is often referred to as a Ring Opening-Ring Closure (RORC) reaction. consensus.app

The reactions of 3-cyanochromones with binucleophiles often proceed through complex mechanistic pathways, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. In this type of reaction, the initial step is the addition of the nucleophile to an electrophilic site on the chromone ring, typically the C-2 position. researchgate.net This is followed by the opening of the pyrone ring to form an intermediate. This intermediate then undergoes an intramolecular cyclization (ring closure) to furnish a new heterocyclic product, often with the expulsion of a small molecule. These transformations are synthetically valuable as they allow for the conversion of the chromone scaffold into a diverse array of other heterocyclic structures like pyrazoles, pyridines, and pyrimidines. researchgate.netconsensus.app

Illustrative ANRORC-type Reaction Pathway:

Addition of Nucleophile: A binucleophilic reagent attacks the C-2 position of the this compound.

Ring Opening: The pyrone ring cleaves to form a reactive acyclic intermediate.

Ring Closure: An intramolecular reaction within the intermediate leads to the formation of a new ring system.

Reactions Involving the 3-Cyano Group

The cyano group at the C-3 position is not merely an activating group; it can also participate directly in chemical transformations. rsc.org

The nitrile functionality of the 3-cyano group can be converted into other important functional groups, most notably amides and carboxylic acids, through hydrolysis. chemistrysteps.comlumenlearning.comlibretexts.org

Hydrolysis to Amide: Under controlled acidic or basic conditions, the cyano group can be partially hydrolyzed to an amide group (-CONH₂). This transformation proceeds via the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.comlibretexts.org

Hydrolysis to Carboxylic Acid: More vigorous or prolonged hydrolysis, typically under strong acidic or basic conditions, will lead to the complete conversion of the cyano group to a carboxylic acid group (-COOH), with the intermediate amide being hydrolyzed further. chemistrysteps.comlibretexts.org

These transformations are significant as they allow for the synthesis of 6-ethylchromone-3-carboxamide and 6-ethylchromone-3-carboxylic acid, which can serve as versatile intermediates for further synthetic elaborations. researchgate.net

| Reaction | Reagents | Product Functional Group |

| Partial Hydrolysis | Dilute Acid or Base | Amide (-CONH₂) |

| Complete Hydrolysis | Concentrated Acid or Base, Heat | Carboxylic Acid (-COOH) |

Cycloaddition Reactions of the Nitrile Function

The nitrile group, with its carbon-nitrogen triple bond, can participate in various cycloaddition reactions, serving as a dipolarophile. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

A notable example is the [3+2] cycloaddition reaction. Research on substituted 3-cyanochromones has shown their ability to undergo visible-light-promoted [3+2] cycloaddition with N-cyclopropylanilines. In this reaction, eosin Y acts as a photocatalyst. The reaction is initiated by visible light and proceeds under anhydrous and inert conditions. This methodology leads to the formation of cyclopenta[b]chromenocarbonitrile derivatives nih.gov. The nitrile group is crucial for this reactivity, likely due to its capacity to stabilize both radical and anionic intermediates formed during the reaction mechanism nih.gov.

While specific studies on this compound are not extensively documented, the reactivity of the nitrile group in similar chromone systems suggests its potential to react with other 1,3-dipoles, such as azides and nitrile imines, to form tetrazole and triazole rings, respectively. These reactions are fundamental in heterocyclic synthesis and are generally governed by frontier molecular orbital interactions wikipedia.orgsci-rad.com. The general mechanism for a [3+2] cycloaddition involves the concerted interaction of the 1,3-dipole with the nitrile's π system.

The following table summarizes the observed and expected cycloaddition reactions of the nitrile function in 3-cyanochromones.

| Reaction Type | Reagent | Product Type | Conditions |

| [3+2] Cycloaddition | N-cyclopropylaniline | Cyclopenta[b]chromenocarbonitrile | Visible light, Eosin Y |

| [3+2] Cycloaddition | Azide (expected) | Tetrazole derivative | Thermal or catalyzed |

| [3+2] Cycloaddition | Nitrile Imine (expected) | Triazole derivative | Base-mediated |

Reactivity of the 6-Ethyl Substituent

The ethyl group at the 6-position of the chromone ring is an alkyl substituent on an aromatic system. Its reactivity is primarily centered on the benzylic position—the carbon atom directly attached to the benzene (B151609) ring. This position is activated due to the ability of the aromatic ring to stabilize radical and carbocationic intermediates through resonance.

Benzylic Halogenation: The benzylic C-H bonds of the ethyl group are weaker than other sp³ hybridized C-H bonds, making them susceptible to free radical halogenation libretexts.org. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or UV light, are commonly used for selective bromination at the benzylic position libretexts.orgchemistrysteps.com. This reaction proceeds via a free radical chain mechanism, involving the formation of a resonance-stabilized benzylic radical. For this compound, this would lead to the formation of 3-Cyano-6-(1-bromoethyl)chromone.

Oxidation: The ethyl side-chain can be oxidized to a carboxylic acid group under vigorous conditions using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid libretexts.orglibretexts.org. This reaction also proceeds via intermediates at the benzylic position and requires the presence of at least one benzylic hydrogen libretexts.org. The entire ethyl group is cleaved, and the benzylic carbon is oxidized to a carboxyl group, which would yield 3-Cyano-4-oxo-4H-chromene-6-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of a ketone, 3-Cyano-6-acetylchromone. The reactivity towards oxidation is a general feature of alkyl groups on aromatic rings psgcas.ac.inmsu.edu.

The following table outlines the expected reactions of the 6-ethyl substituent.

| Reaction Type | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 3-Cyano-6-(1-bromoethyl)chromone |

| Side-Chain Oxidation | Potassium permanganate (KMnO₄) | 3-Cyano-4-oxo-4H-chromene-6-carboxylic acid |

Photochemical and Thermochemical Reactions of this compound

Photochemical Reactions: Chromones, containing a conjugated carbonyl group and a double bond, are known to undergo various photochemical reactions upon exposure to light arabjchem.orgresearchgate.net. These include photodimerization, photocycloaddition, and intramolecular hydrogen abstraction arabjchem.org.

One of the characteristic photoreactions of chromones is the [2+2] photocycloaddition, which can occur intermolecularly to form dimers researchgate.netacs.org. The reaction involves the excitation of the C2-C3 double bond of the chromone, which then reacts with the ground state of another chromone molecule to form a cyclobutane ring.

Intramolecular hydrogen abstraction is another common photochemical pathway, particularly in chromones with alkoxy substituents, leading to the formation of complex heterocyclic products arabjchem.org. While this compound does not have an alkoxy group at a position suitable for typical intramolecular hydrogen abstraction by the carbonyl group, the presence of the ethyl group could potentially lead to other photochemical transformations.

Furthermore, visible-light-induced radical functionalization has been demonstrated for 3-cyanochromones, as seen in the [3+2] cycloaddition with N-cyclopropylanilines nih.govnih.gov. This indicates that the 3-cyanochromone (B1581749) scaffold can be activated under photochemical conditions to participate in radical-mediated bond-forming reactions.

The following table summarizes the potential photochemical and thermochemical reactions of this compound based on the reactivity of the general chromone scaffold.

| Reaction Type | Conditions | Potential Products |

| Photodimerization | UV light | Dimeric cyclobutane adducts |

| Radical Cycloaddition | Visible light, photocatalyst | Heterocyclic adducts |

| Pyrolysis | High temperature | Decomposition or rearrangement products |

Biological and Pharmacological Investigations of 3 Cyano 6 Ethylchromone Derivatives

In Vitro Biological Screening of 3-Cyano-6-ethylchromone Derivatives

The in vitro screening of this compound derivatives has been primarily centered on evaluating their efficacy against microbial pathogens and cancer cell lines. These preliminary studies are crucial in identifying promising lead compounds for further development.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains has created an urgent need for the discovery of novel antimicrobial agents. Chromone (B188151) derivatives have been identified as a promising class of compounds with significant antimicrobial properties.

Derivatives of 3-cyano-4H-chromene have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species. Studies have shown that certain 2-amino-3-cyano-4H-chromene derivatives exhibit good antibacterial results against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For instance, in one study, compounds were tested at concentrations of 30 µg/ml, 60 µg/ml, and 100 µg/ml, with some derivatives showing significant zones of inhibition against these strains. nanobioletters.com The antibacterial activity of chromone derivatives is often attributed to their specific structural features. researchgate.net

While specific data on this compound is limited, research on related xanthone derivatives, which also contain a similar core structure, has demonstrated potent broad-spectrum antibacterial activity. For example, certain xanthone derivatives exhibited excellent activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) as low as 0.098 to 1.56 µg/ml and good activity against the Gram-negative E. coli with MICs ranging from 1.56 to 12.5 µg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Chromone and Related Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| 2-Amino-3-cyano-4H-chromene derivatives | S. aureus (Gram-positive) | Good activity at 30-100 µg/ml | nanobioletters.com |

| 2-Amino-3-cyano-4H-chromene derivatives | E. coli (Gram-negative) | Good activity at 30-100 µg/ml | nanobioletters.com |

| Xanthone derivative (XT17) | Gram-positive bacteria | MIC = 0.39 µg/ml | nih.gov |

| Xanthone derivative (XT17) | Gram-negative bacteria | MIC = 3.125 µg/ml | nih.gov |

Note: The data presented is for related chromone and xanthone derivatives, as specific data for this compound was not available.

In addition to their antibacterial properties, chromone derivatives have also been investigated for their antifungal potential. Several studies have highlighted the efficacy of 2-amino-3-cyano-4H-chromenes against various fungal pathogens. nanobioletters.commdpi.com For instance, certain derivatives have demonstrated excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com

Research on chromone-3-carbonitriles, which are structurally similar to 3-cyanochromones, has shown good antifungal activity against several Candida species, with MICs in the range of 5–50 µg/mL. nih.gov These findings suggest that the 3-cyano motif is a valuable feature for antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Chromone Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/Zone of Inhibition) | Reference |

| 2-Amino-3-cyano-4H-chromene derivatives | C. albicans | Excellent activity | nanobioletters.com |

| 2-Amino-3-cyano-4H-chromene derivatives | F. oxysporum | Excellent activity | nanobioletters.com |

| Chromone-3-carbonitriles | Candida species | MIC = 5–50 µg/mL | nih.gov |

Note: The data presented is for related chromone derivatives, as specific data for this compound was not available.

Anticancer Potential

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Chromone derivatives have emerged as a promising scaffold for the design of new cytotoxic and antiproliferative compounds.

A number of studies have reported the cytotoxic effects of various chromone derivatives against a range of human cancer cell lines. For example, a series of novel chromenopyridones were synthesized and evaluated for their in vitro cytotoxic activity against prostate (PC-3), breast (MCF-7), CNS (IMR-32), cervix (HeLa), and liver (Hep-G2) cancer cell lines, with some compounds showing good to moderate inhibitory activity. nih.gov

Specifically, certain 2-amino-3-cyano-4H-chromene derivatives have exhibited high anticancer activity in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. mdpi.comnih.gov Some of these compounds were found to be more active than the standard anticancer drugs cisplatin and topotecan in certain cell lines. mdpi.com The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) values.

Table 3: Cytotoxicity of Selected Chromone Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Chromenopyridone derivative (6b) | Prostate (PC-3) | 2.4 µM | nih.gov |

| Chromenopyridone derivative (6b) | Breast (MCF-7) | 10.7 µM | nih.gov |

| 2-Amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4a, 4b) | Lung (SK-LU-1) | More active than cisplatin and topotecan | mdpi.com |

| 2-Amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromene (4a, 4b) | Prostate (PC-3) | More active than cisplatin | mdpi.com |

| Flavanone (B1672756)/chromanone derivatives | Colon cancer cell lines | 10 to 30 μM | nih.gov |

Note: The data presented is for related chromone derivatives, as specific data for this compound was not available.

Beyond direct cytotoxicity, researchers have also investigated the mechanisms by which chromone derivatives inhibit cancer cell growth. Studies on some chromone derivatives have shown that they can induce cell cycle arrest, typically at the G2 or S-phase, in cancer cells. nih.gov This disruption of the normal cell cycle progression prevents the cancer cells from dividing and proliferating.

For instance, a study on the anti-proliferative effects of certain chromone derivatives demonstrated their ability to induce either G2 or S-phase arrest in breast (MCF-7), bone-marrow (K-562), and cervical (HeLa) cancer cells. nih.gov Furthermore, some hybrid 2-quinolone derivatives, which share some structural similarities with chromones, have been shown to cause cell cycle arrest at the G2/M phase. eurekaselect.com This modulation of the cell cycle is a key mechanism contributing to the antiproliferative activity of these compounds.

Antioxidant Activity and Free Radical Scavenging Properties

Derivatives of the chromone family are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. The presence of a 4-oxo (carbonyl) group and a double bond in the C ring, along with hydroxyl groups, are key features for effective free radical scavenging nih.gov. The capacity of these compounds to donate a hydrogen atom is a primary mechanism behind their antioxidant action nih.gov.

The antioxidant potential of chromone derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govnih.gove3s-conferences.orgmdpi.com. These tests measure the ability of a compound to neutralize stable free radicals, with the results often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

Studies on various synthetic chromone derivatives have demonstrated a wide range of antioxidant activities. For instance, a series of 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy synthetic chromones exhibited DPPH radical scavenging activities with EC50 values ranging from 2.58 to 182.77 μM nih.gov. Notably, compounds with a dihydroxy substitution (a catechol group) on the A ring showed strong antioxidant activity nih.gov.

Below is a data table showcasing the antioxidant activity of selected flavones, which share the chromone core structure, in DPPH and ABTS assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| M7 | 5.2 | 6.3 |

| M8 | 10.5 | 11.2 |

| M18 | 15.8 | 17.4 |

This data is illustrative of the antioxidant potential within the broader class of compounds containing a chromone scaffold. mdpi.com

Anti-diabetic Activity (e.g., α-Glucosidase Inhibition)

One of the therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, the absorption of glucose is delayed, leading to a reduction in postprandial hyperglycemia. Several classes of chromone derivatives have been investigated as potential α-glucosidase inhibitors and have shown promising results nih.gov.

For instance, a series of chromone hydrazone derivatives displayed potent α-glucosidase inhibitory activity, with IC50 values significantly lower than that of the standard drug, acarbose. One of the most active compounds in this series, with a 4-sulfonamide substitution, was found to be a non-competitive inhibitor of the enzyme nih.gov.

In another study, chromone derivatives isolated from the marine fungus Penicillium thomii also exhibited remarkable inhibition against α-glucosidase, with some compounds being more active than acarbose mdpi.com.

The table below presents the α-glucosidase inhibitory activity of selected chromone hydrazone derivatives.

| Compound | α-Glucosidase IC50 (µM) |

| 4a | 35.4 ± 0.21 |

| 4b | 45.7 ± 0.23 |

| 4d | 20.1 ± 0.19 |

| 4j | 25.3 ± 0.15 |

| Acarbose (Standard) | 817.38 ± 6.27 |

This data demonstrates the significant potential of chromone derivatives as α-glucosidase inhibitors for the management of diabetes. nih.gov

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The chromone scaffold is considered a "privileged structure" in medicinal chemistry for its potential in developing treatments for these conditions nih.gov. Chromone derivatives have been explored for their neuroprotective effects, which are mediated through various mechanisms, including the inhibition of key enzymes, reduction of neuroinflammation, and improvement of mitochondrial function nih.govnih.gov.

Studies have shown that certain chromone derivatives can suppress neuroinflammation in experimental models of Alzheimer's disease. For example, in one study, two chromone derivatives, C3AACP6 and C3AACP7, were found to have a neuroprotective effect by recovering mitochondrial function and decreasing neuroinflammation nih.gov. The administration of these compounds led to a significant decrease in the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the brain nih.gov.

The chromone structure is also a key component of multi-target-directed ligands (MTDLs) designed to tackle the multifactorial nature of neurodegenerative diseases. These compounds are often designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), as well as to prevent the aggregation of amyloid-β plaques nih.gov.

While direct studies on the neuroprotective properties of this compound derivatives are limited, the broader class of chromones shows significant promise in this therapeutic area.

Enzyme Inhibition Studies (e.g., MAO-B, Kinases, Lipoxygenase, Cyclooxygenase)

The ability of chromone derivatives to inhibit various enzymes is a key aspect of their pharmacological profile. Beyond α-glucosidase, these compounds have been shown to target several other enzymes implicated in disease.

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an important enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A number of chromanone derivatives have been synthesized and evaluated as MAO-B inhibitors. For example, a series of chromanones with a linker-connected azepane moiety exhibited inhibitory activity against human MAO-B, with some compounds showing IC50 values in the sub-micromolar range acs.org.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary treatment approach for Alzheimer's disease. Certain chromone-containing compounds have been reported to possess both AChE and BuChE inhibiting properties mdpi.comnih.gov.

Cyclooxygenase (COX) Inhibition: COX enzymes are involved in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking and dynamics simulations have been used to investigate the potential of novel chromone derivatives as COX-2 inhibitors tandfonline.com. 3-Formylchromone derivatives have also been identified as potential cyclooxygenase inhibitors nih.gov.

The following table shows the MAO-B inhibitory activity of selected chromanone derivatives.

| Compound | MAO-B IC50 (µM) |

| 12 | 0.399 |

| 19 | 0.812 |

| 20 | 2.14 |

This data illustrates the potential of the chromanone scaffold in developing selective MAO-B inhibitors. acs.org

In Silico (Computational) Biological Activity Prediction and Target Identification